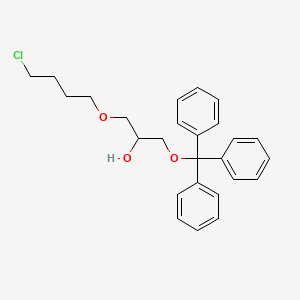
1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a chlorobutoxy group and a triphenylmethoxy group attached to a propan-2-OL backbone
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobutanol with triphenylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as dichloromethane. The resulting intermediate is then subjected to further reactions to introduce the propan-2-OL moiety, resulting in the final compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols and alkanes.
Substitution: The chlorobutoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. The products of these reactions include substituted amines and thiols.
Common reagents and conditions used in these reactions vary depending on the desired product and the specific reaction pathway.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is used as a probe to study cellular processes and interactions. Its ability to interact with specific biomolecules makes it useful in biochemical assays.
Medicine: The compound has potential applications in drug development and pharmaceutical research. Its unique properties may contribute to the design of new therapeutic agents.
Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL can be compared with other similar compounds, such as:
1-(4-Chlorobutoxy)-3-(phenylmethoxy)propan-2-OL: This compound has a similar structure but with a phenylmethoxy group instead of a triphenylmethoxy group. The presence of the triphenylmethoxy group in this compound contributes to its unique properties and applications.
1-(4-Chlorobutoxy)-3-(methoxy)propan-2-OL: This compound has a methoxy group instead of a triphenylmethoxy group. The triphenylmethoxy group in this compound enhances its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89448-63-5 |
|---|---|
Molekularformel |
C26H29ClO3 |
Molekulargewicht |
425.0 g/mol |
IUPAC-Name |
1-(4-chlorobutoxy)-3-trityloxypropan-2-ol |
InChI |
InChI=1S/C26H29ClO3/c27-18-10-11-19-29-20-25(28)21-30-26(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-9,12-17,25,28H,10-11,18-21H2 |
InChI-Schlüssel |
DHBHWNWMRGKEHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(COCCCCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



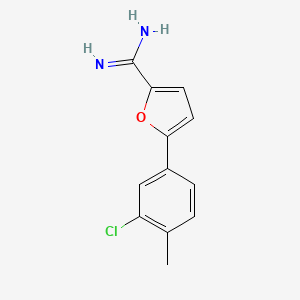
![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)

![2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile](/img/structure/B14394811.png)
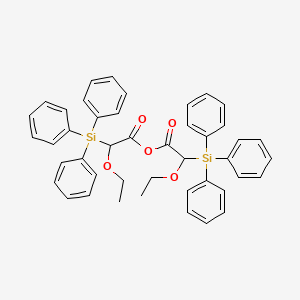
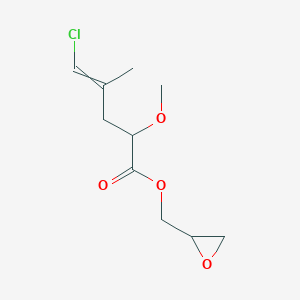
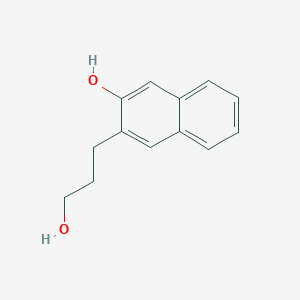
![Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis-](/img/structure/B14394829.png)
![(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14394832.png)
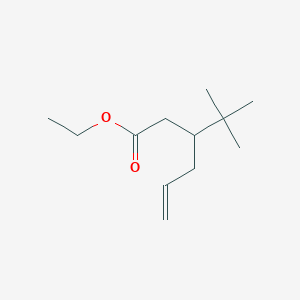
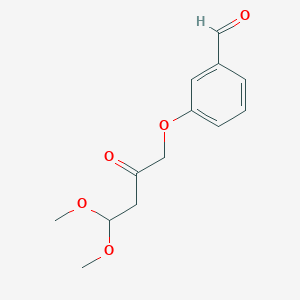
![2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene](/img/structure/B14394845.png)
![1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol](/img/structure/B14394859.png)
